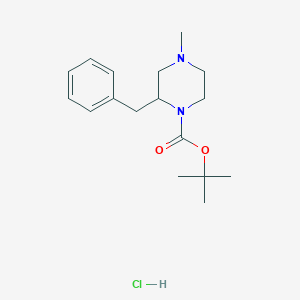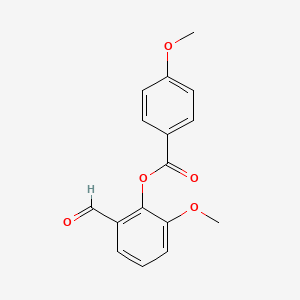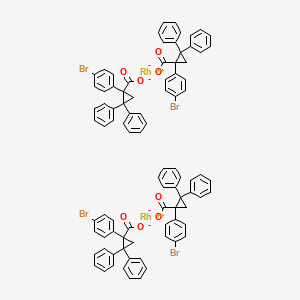
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with oxazoline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole typically involves multi-step organic reactions. A common approach might include:
Formation of the Carbazole Core: This can be achieved through cyclization reactions involving aniline derivatives.
Introduction of Oxazoline Groups: The oxazoline groups can be introduced via cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the carbazole core to its corresponding N-oxide.
Reduction: Reduction reactions could target the oxazoline groups, converting them to amino alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the carbazole core.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amino alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use in bioimaging or as a fluorescent probe.
Medicine: Investigated for its potential pharmacological properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole would depend on its specific application. For example:
In medicinal chemistry: It might interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
In materials science: Its electronic properties would be crucial, involving charge transfer processes and interactions with other materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-fluorene: Similar structure but with a fluorene core.
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-phenanthrene: Similar structure but with a phenanthrene core.
Uniqueness
1,8-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)-9H-carbazole is unique due to its specific combination of the carbazole core and oxazoline groups, which can impart distinct electronic and steric properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C30H23N3O2 |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
4-phenyl-2-[8-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-9H-carbazol-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C30H23N3O2/c1-3-9-19(10-4-1)25-17-34-29(31-25)23-15-7-13-21-22-14-8-16-24(28(22)33-27(21)23)30-32-26(18-35-30)20-11-5-2-6-12-20/h1-16,25-26,33H,17-18H2 |
InChI-Schlüssel |
UNKTUBAINWCHDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-Bromophenyl)-4-methyl-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B12500566.png)

![Methyl 5-[(2,4-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12500572.png)
![3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid;hydrochloride](/img/structure/B12500578.png)
![6-ethoxy-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B12500581.png)
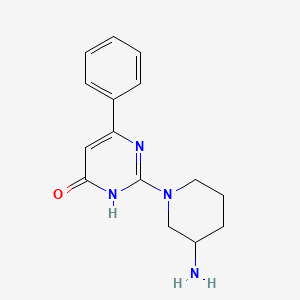
![7-(morpholin-4-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B12500594.png)
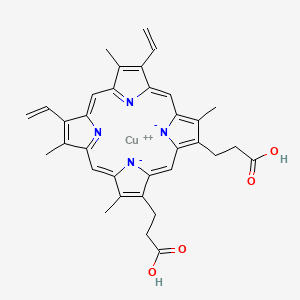
![2-[(4-Fluorobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B12500615.png)
![1-[2-acetamido-3-[2-[2-[2-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12500633.png)
